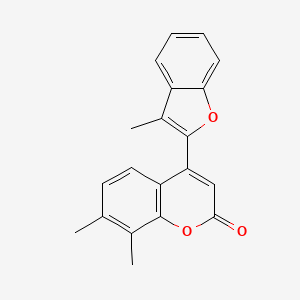

7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-8-9-15-16(10-18(21)23-19(15)12(11)2)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSGPNIXQMMZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzofuran and chromen-2-one derivatives under acidic or basic conditions. The reaction conditions such as temperature, solvent, and catalysts can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one” can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one” would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity of coumarin derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of 7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one with structurally related compounds:

Key Observations:

Substituent Position and Activity: The 3-methylbenzofuran substituent in the target compound may confer enhanced π-stacking interactions compared to imidazothiazole or glucoside moieties in other derivatives .

Biological Target Specificity: Glucosylated coumarins (e.g., scopolin) exhibit UROD inhibition via polar interactions, whereas methyl/benzofuran-substituted analogs may favor hydrophobic binding pockets . Nitro-substituted chromenones (e.g., 7,7-dimethyl-4-(4-methylphenyl)-3-nitrochromen-5-one) show distinct apoptosis-inducing mechanisms, possibly due to electrophilic nitro groups .

Metabolic and Pharmacokinetic Differences :

- Hydroxylated derivatives (e.g., 5,7-dihydroxy analog) are prone to faster Phase II metabolism (glucuronidation/sulfation), whereas methylated compounds like the target molecule may exhibit prolonged half-lives .

Research Findings:

- Antiviral Activity : The 3-(imidazo[2,1-b]thiazol-6-yl) derivative reduced B19V replication by 60–70% in primary erythroid progenitor cells, highlighting the importance of heterocyclic substituents at position 3 .

- UROD Inhibition: Scopolin and nodakenin achieved stable docking scores (ΔG = −9.2 to −8.5 kcal/mol) with UROD, driven by glucoside-mediated H-bonds and chromenone π-cation interactions .

- Crystallographic Data: Structural studies on 7,7-dimethyl-4-(4-methylphenyl)-3-nitrochromen-5-one confirmed planarity of the chromenone core, with nitro and methylphenyl groups adopting coplanar orientations for optimal target binding .

Biological Activity

7,8-Dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes dimethyl substitutions at positions 7 and 8 and a 3-methylbenzofuran moiety at position 4. These structural characteristics contribute to its potential therapeutic applications.

The molecular formula of 7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is with a molecular weight of approximately 290.32 g/mol. The compound's structure allows for various chemical reactions, which are essential for synthesizing derivatives and exploring its biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzofuran, including this compound, can inhibit the growth of cancer cell lines such as A549 (non-small cell lung carcinoma) and NCI-H23. The IC50 values for these activities range from 1.48 µM to 47.02 µM, demonstrating potent antiproliferative effects .

- Mechanisms of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction and inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis .

- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which is essential for combating oxidative stress in cells .

Case Studies and Research Findings

A detailed study assessed the biological activity of various benzofuran derivatives, including those related to 7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one. The findings highlighted the following:

-

Antiproliferative Activity : The most active compounds from the study demonstrated significant growth inhibition in cancer cell lines, with specific focus on their ability to induce apoptosis.

Compound IC50 (µM) Cell Line 4b 1.48 A549 15a 1.50 NCI-H23 16a 1.52 NCI-H23 - Cell Cycle Analysis : The study revealed that treatment with these compounds affected cell cycle progression, leading to increased apoptosis rates compared to control groups .

Comparison with Similar Compounds

To understand the uniqueness of 7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(7-Ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | Ethoxy substitution at position 4 | Enhanced solubility due to ethoxy group |

| 7-Methoxyflavone | Methoxy group at position 7 | Lacks benzofuran structure |

| 6-Hydroxyflavone | Hydroxyl group at position 6 | Different functional group affecting reactivity |

The presence of both dimethyl and benzofuran moieties in this compound distinguishes it from others, contributing to its unique biological activities.

Q & A

(Basic) What synthetic strategies are commonly used to prepare 7,8-dimethyl-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one and its derivatives?

Answer:

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is widely employed for constructing the benzofuran-chromenone scaffold. This method involves γ,δ-unsaturated ketone intermediates that isomerize via thermal or catalytic conditions to form the target structure. Key steps include:

- Etherification : Mitsunobu reactions to link benzofuran-3-ylmethanol with phenolic precursors.

- Rearrangement : Thermal promotion of the [3,3]-sigmatropic step to generate planar chromenone systems.

- Functionalization : SeO₂-mediated oxidation of methyl groups for diversification .

(Basic) How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) is standard. Critical parameters include:

- Data collection : Bruker APEX2 detectors at 293 K, with SAINT for data reduction.

- Refinement : R-factor < 0.05, wR-factor < 0.15, and data-to-parameter ratios > 10:1 to ensure precision.

- Validation : PLATON/SQUEEZE for solvent masking in disordered crystals .

(Basic) What spectroscopic techniques are essential for characterizing this chromen-2-one derivative?

Answer:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methyl groups at 7,8-positions and benzofuran coupling).

- IR : Confirms lactone (C=O stretch ~1700 cm⁻¹) and hydrogen-bonded O–H groups.

- UV-Vis : Chromen-2-one’s π→π* transitions (~300–350 nm) modified by benzofuran conjugation .

(Advanced) How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and controls.

- Meta-analysis : Statistically evaluate IC₅₀ variations using ANOVA to account for variables like solvent polarity or incubation time.

- SAR validation : Compare functional group modifications (e.g., nitro vs. methoxy substituents) to isolate activity trends .

(Advanced) What strategies optimize regioselectivity in [3,3]-sigmatropic rearrangements during synthesis?

Answer:

- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to bias transition states.

- Computational modeling : DFT calculations (e.g., Gaussian) predict favored pathways by analyzing bond dissociation energies.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance rearrangement efficiency .

(Advanced) How can crystallographic disorder or twinning be resolved during structure analysis?

Answer:

- Disordered atoms : Refine occupancy factors iteratively in SHELXL, prioritizing high-resolution (<1.0 Å) data.

- Twinning : Use TWINLAW in PLATON to identify twin laws and refine with HKLF5 format in SHELXL.

- Validation : Cross-check residual electron density maps (<0.5 eÅ⁻³) to avoid overinterpretation .

(Advanced) What computational methods validate hydrogen-bonding patterns in crystallographic studies?

Answer:

- Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Bernstein’s criteria.

- Mercury software : Visualize packing diagrams and quantify interaction distances (<3.5 Å for O–H⋯O).

- Energy frameworks : CrystalExplorer calculates lattice energy contributions to confirm stability .

(Advanced) How to design SAR studies for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.